

Application Notes: Crosslinking Mechanism of Tannin-Based Adhesives with Dimethylolurea

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Compound of Interest		
Compound Name:	Dimethylolurea	
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Introduction

Tannins, naturally occurring polyphenolic compounds, are promising bio-based materials for developing sustainable wood adhesives, offering an alternative to synthetic, formaldehyde-emitting resins.[1][2] Condensed tannins, which constitute over 90% of the world's tannin production, are particularly suitable for adhesive production due to their flavonoid-based structure.[1][3] However, adhesives based solely on tannin often exhibit brittleness and poor water resistance.[3] To enhance their performance, crosslinking agents are essential.

Dimethylolurea, an intermediate in the production of urea-formaldehyde (UF) resins, serves as an effective crosslinker for tannin-based systems. It reacts with the tannin polymer to create a durable, three-dimensional network, improving the adhesive's strength and moisture resistance.[3][4] This document details the crosslinking mechanism, experimental protocols for synthesis and characterization, and performance data of tannin-dimethylolurea adhesives.

Crosslinking Mechanism

The crosslinking of tannin with **dimethylolurea** involves a co-polycondensation reaction. The reactivity of condensed tannins is primarily determined by the flavonoid's A-ring, which can be of the resorcinol or phloroglucinol type.[3] The C6 and C8 positions on this ring are highly reactive and are the main sites for electrophilic substitution.[3]

The reaction mechanism is highly dependent on the pH of the system.[3] **Dimethylolurea**, in the presence of an acid catalyst or heat, forms a carbocation (an electrophile). This carbocation

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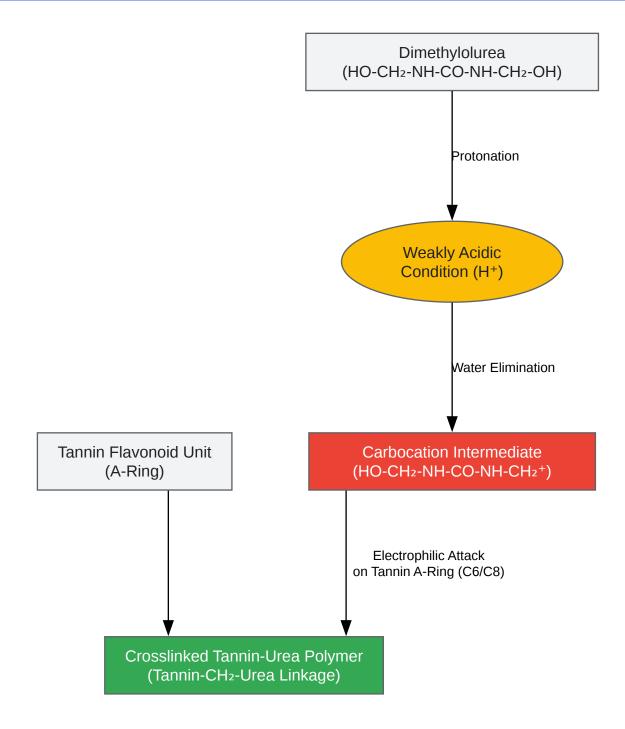
then attacks the electron-rich A-ring of the tannin flavonoid unit, leading to the formation of stable methylene bridges (-CH₂-) that link the tannin and urea molecules.

A study using resorcinol as a model compound for the tannin A-ring and **dimethylolurea** as a model for the UF crosslinker revealed the following pH-dependent competitive reactions[3]:

- Under strongly acidic conditions (pH 2-2.5), the self-polycondensation of resorcinol (tannin model) is the dominant reaction.[3]
- Under weakly acidic conditions (pH 4-6), the co-polycondensation between the resorcinol and **dimethylolurea** carbocations is favored, leading to the desired crosslinked structure.[3]
- Under alkaline conditions (pH 9-10), the self-polycondensation of resorcinol again becomes the dominant reaction pathway.[3]

Therefore, controlling the pH is critical to maximizing the co-polycondensation reaction, which creates the robust, crosslinked adhesive network.





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Caption: Crosslinking reaction between tannin and dimethylolurea.

Data Presentation

Quantitative data from studies on tannin-urea based adhesives are summarized below. These tables provide typical physical, mechanical, and thermal properties.



Table 1: Typical Physical Properties of Tannin-Urea Formaldehyde Adhesive Formulations. Data is representative of formulations using a commercial UF resin blended with tannin.

Property	Pure UF Adhesive	UF + 5% Tannin	UF + 10% Tannin	UF + 15% Tannin	UF + 20% Tannin	Referenc e
рН	6.35 - 9.05	-	-	-	-	[4]
Viscosity (cP)	~1169	-	-	-	-	[4]
Solid Content (%)	65.1	-	-	-	-	[5]
Density (g/cm³)	1.29 - 1.67	-	-	-	-	[4]

Table 2: Mechanical Properties of Plywood Bonded with Tannin-Urea Formaldehyde Adhesives. Testing performed on beech wood samples. A hardener (20% NH₄Cl solution) was used at 1% w/w.

Tannin Concentration (%)	Tensile Shear Strength (MPa)	Reference
0 (Control)	8.92	[5]
5	9.45	[5]
10	9.98	[5]
15	10.51	[5]
20	11.23	[5]

Note: The addition of tannin up to 20% significantly increased the tensile shear strength of the adhesive.[5]



Table 3: Thermal Properties of Tannin-Based Resins from Thermogravimetric Analysis (TGA). Represents general thermal decomposition stages for tannin resins with various hardeners.

Temperature Range (°C)	Mass Loss Event	Reference
40 - 145	Loss of absorbed water and formation of initial volatile compounds.	[6][7]
135 - 675	Main degradation of resin side chains and decomposition of the tannin structure.	[6][7]
> 400	Significant decomposition of the hardener components within the matrix.	[6][7]

Experimental Protocols

Detailed methodologies for the synthesis, application, and characterization of tannindimethylolurea adhesives are provided below.

Protocol 1: Synthesis of Dimethylolurea

This protocol is based on established methods for reacting urea and formaldehyde under alkaline conditions.[8][9]

- Reaction Setup: In a four-necked flask equipped with a mechanical stirrer and thermometer, add 81.2g of 37% formaldehyde solution.
- Reagent Addition: While stirring, add 30.0g of urea. The molar ratio of formaldehyde to urea should be approximately 2.0:1.[8]
- pH Adjustment: After the urea has completely dissolved, adjust the system's pH to 8.5 using a 10% aqueous solution of NaH₂PO₄.[8]
- Reaction: Place the flask in a constant temperature water bath at 45°C and allow the reaction to proceed for 2.5 hours.[8]



- Crystallization: Continue the reaction for another hour after the system becomes turbid.
 Then, place the flask in a refrigerator to cool overnight, allowing the dimethylolurea to crystallize.[8]
- Purification: Collect the solid product by suction filtration. Wash the product with ethanol and then with deionized water.
- Drying: Dry the final dimethylolurea product in a vacuum oven at 50°C.[8]



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Caption: Workflow for the synthesis of dimethylolurea.

Protocol 2: Preparation of Tannin-**Dimethylolurea** Adhesive and Plywood Fabrication

This protocol outlines the formulation of the adhesive and its application in manufacturing laboratory-scale plywood.[5][10]

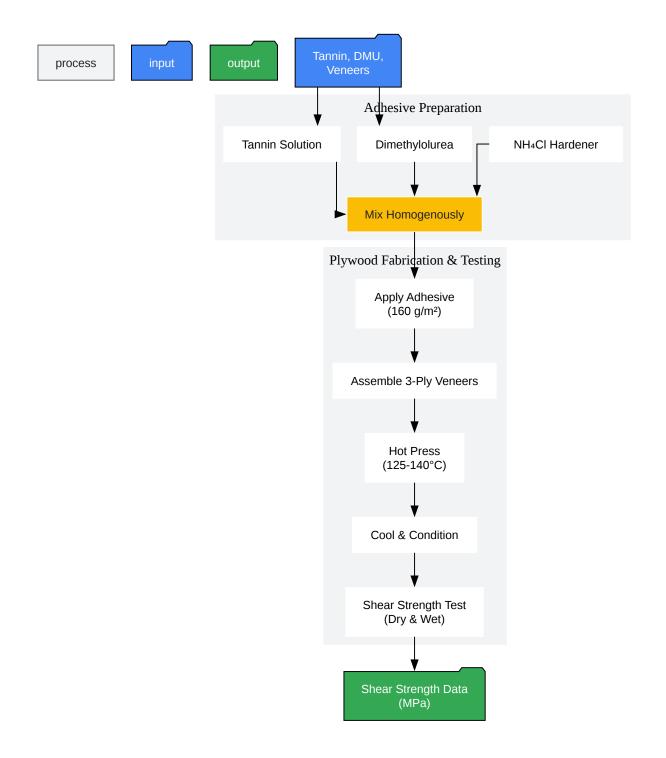
- Adhesive Formulation:
 - Prepare an aqueous solution of tannin (e.g., 50% w/w).
 - To the tannin solution, add the synthesized **dimethylolurea**. The amount can be varied to study its effect (e.g., 5-20% by weight of the tannin solid content).[5]

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- Add a hardener, such as a 20% ammonium chloride (NH₄Cl) solution, at a concentration of 1% w/w relative to the total solids.[5]
- Stir the mixture until a homogenous adhesive is obtained.
- Plywood Fabrication:
 - Use wood veneers (e.g., poplar or beech) with a moisture content of ~12%.
 - Apply the prepared adhesive uniformly onto the surface of the veneers at a spread rate of approximately 160 g/m².[11]
 - Assemble a three-ply panel, ensuring the grain direction of adjacent veneers is perpendicular.
 - Place the assembly in a hot press.
 - Press at a temperature between 125°C and 140°C for approximately 1.2 minutes per millimeter of plywood thickness.[10][11]
 - Remove the panel from the press and allow it to cool to room temperature.
- Shear Strength Testing:
 - Cut test specimens from the fabricated plywood panels according to a standard such as GB/T 17657-2013.
 - Dry Strength: Test the specimens under standard conditions using a universal testing machine.
 - Wet Strength: Submerge a separate set of specimens in cold water (20-25°C) for 24 hours, then test their shear strength while still wet.[12] Record the shear strength in megapascals (MPa) and the percentage of wood failure.[4]





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Caption: Workflow for adhesive preparation and plywood testing.



Protocol 3: Material Characterization

A. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR analysis is used to confirm the chemical reaction between tannin and dimethylolurea.[5]

- Sample Preparation: Prepare samples of pure tannin, pure dimethylolurea, and the cured tannin-dimethylolurea adhesive. The cured adhesive should be ground into a fine powder.
- Analysis: Mix a small amount of the powdered sample with potassium bromide (KBr) and press it into a pellet.
- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
- Interpretation: Analyze the resulting spectra. The formation of the crosslinked polymer is confirmed by changes in characteristic peaks, such as the increased intensity of bands corresponding to methylene bridges and ether linkages, and shifts in the broad O-H and N-H stretching vibration bands (around 3300-3400 cm⁻¹).[5][13]
- B. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the cured adhesive.[6]

- Sample Preparation: Place a small, precise amount (5-10 mg) of the cured adhesive into a TGA crucible.
- Analysis: Heat the sample from room temperature to approximately 800°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
- Data Acquisition: Record the sample's mass loss as a function of temperature.
- Interpretation: Analyze the TGA curve (mass vs. temperature) and its derivative (DTG) to identify the onset of decomposition and the temperatures of maximum mass loss rates, which correspond to the degradation of different components of the adhesive.[6][7]



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